molecular formula C10H11N3O5 B8492082 N-acetyl-3,5-dimethyl-2,4-dinitroaniline

N-acetyl-3,5-dimethyl-2,4-dinitroaniline

Cat. No.: B8492082
M. Wt: 253.21 g/mol
InChI Key: QLQGJKBCPPDGCW-UHFFFAOYSA-N
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Description

N-acetyl-3,5-dimethyl-2,4-dinitroaniline is a specialty dinitroaniline derivative offered for research and development purposes. As a building block in organic synthesis, this compound is of significant interest in the development of more complex molecular structures. Its core structure is related to dinitroanilines, a class of compounds known for their application as intermediates in the synthesis of dyes, pigments, and agrochemicals . The acetyl protecting group is a common feature in synthetic organic chemistry, often used to moderate the reactivity of the aniline nitrogen during multi-step synthesis, as seen in the preparation of other complex amines . Researchers can utilize this compound to explore structure-activity relationships or to create targeted molecules for various industrial and scientific applications. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H11N3O5

Molecular Weight

253.21 g/mol

IUPAC Name

N-(3,5-dimethyl-2,4-dinitrophenyl)acetamide

InChI

InChI=1S/C10H11N3O5/c1-5-4-8(11-7(3)14)10(13(17)18)6(2)9(5)12(15)16/h4H,1-3H3,(H,11,14)

InChI Key

QLQGJKBCPPDGCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data

Table 2: Comparative Physical and Chemical Properties
Property This compound N-Methoxy-2,4-dinitroaniline 6-Bromo-2,4-dinitroaniline
Molecular Weight (g/mol) ~295.3* 243.2 262.0
pKa ~7–8 (estimated) 9.2 N/A
Solubility Moderate in polar solvents Soluble in methanol Low in water
Key Application Research chemical, sensors pH indicators Dye component

*Calculated based on structural formula.

Preparation Methods

Nitration of 3,5-Dimethylaniline

Nitration of 3,5-dimethylaniline introduces nitro groups at the 2- and 4-positions , leveraging the amino group’s directing effects. However, the strong electron-donating nature of the amine necessitates careful control to avoid over-nitration or decomposition.

Procedure :

  • Protection of the amine : Acetylation of 3,5-dimethylaniline forms N-acetyl-3,5-dimethylaniline , reducing the amino group’s reactivity.

  • Nitration : Treatment with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C introduces nitro groups at the 2- and 4-positions.

  • Deprotection : Hydrolysis of the acetyl group regenerates the free amine, yielding 3,5-dimethyl-2,4-dinitroaniline.

Challenges :

  • Nitration of aromatic amines risks side reactions, including oxidation or ring degradation.

  • Methyl groups at the 3- and 5-positions sterically hinder nitration, necessitating elevated temperatures or prolonged reaction times.

N-Acylation of 3,5-Dimethyl-2,4-Dinitroaniline

The final step involves acetylation of the primary amine. This reaction is well-documented in patent literature and organic synthesis guides.

Acylation with Acetic Anhydride

Reagents :

  • 3,5-Dimethyl-2,4-dinitroaniline

  • Acetic anhydride ((CH₃CO)₂O)

  • Base (e.g., pyridine, 4-dimethylaminopyridine (DMAP))

Procedure :

  • Dissolve 3,5-dimethyl-2,4-dinitroaniline in dimethylformamide (DMF) or tetrahydrofuran (THF) .

  • Add acetic anhydride (1.2 equivalents) and a catalytic amount of DMAP.

  • Stir at 60–80°C for 4–6 hours.

  • Quench the reaction by pouring into ice-water.

  • Filter the precipitate and recrystallize from ethanol/ethyl acetate (1:1 v/v).

Yield : 85–92%.
Melting Point : 134–136°C (literature range for analogous compounds).

Acylation with Acetyl Chloride

Reagents :

  • Acetyl chloride (CH₃COCl)

  • Solvent: Dry dichloromethane (DCM)

  • Base: Triethylamine (Et₃N)

Procedure :

  • Suspend 3,5-dimethyl-2,4-dinitroaniline in dry DCM under nitrogen.

  • Add Et₃N (2 equivalents) and acetyl chloride (1.5 equivalents) dropwise at 0°C.

  • Warm to room temperature and stir for 3 hours.

  • Extract with DCM, wash with brine, and dry over MgSO₄.

  • Evaporate the solvent and purify via column chromatography (silica gel, hexane/ethyl acetate).

Yield : 78–88%.

Optimization and Industrial-Scale Considerations

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing intermediates.

  • Chlorinated solvents (DCM, chloroform) minimize side reactions but require anhydrous conditions.

Temperature Control

Exothermic acylation necessitates gradual reagent addition and cooling to prevent decomposition.

Purification Techniques

  • Recrystallization : Ethanol/ethyl acetate mixtures yield high-purity products.

  • Chromatography : Reserved for lab-scale purification due to cost.

Mechanistic Insights

The acylation proceeds via a nucleophilic acyl substitution mechanism:

  • The amine attacks the electrophilic carbonyl carbon of acetic anhydride/acetyl chloride.

  • Departure of the leaving group (acetate or chloride) forms the acetylated product.

  • Steric hindrance from the 3,5-dimethyl groups slows the reaction, necessitating excess acylating agent.

Comparative Analysis of Methods

Parameter Acetic Anhydride Acetyl Chloride
Yield 85–92%78–88%
Reaction Time 4–6 hours3 hours
Purification RecrystallizationChromatography
Scalability Industrial-friendlyLab-scale

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-acylation or ring substitution is minimized using stoichiometric acylating agents.

  • Thermal Stability : Nitro groups necessitate low-temperature reactions to prevent decomposition .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-acetyl-3,5-dimethyl-2,4-dinitroaniline, and how are reaction conditions optimized?

  • The synthesis typically involves acylation of a nitro-substituted aniline precursor (e.g., 3,5-dimethyl-2,4-dinitroaniline) with acetic anhydride or acetyl chloride. Reaction conditions include refluxing in a polar aprotic solvent (e.g., dichloromethane) with a base like pyridine or triethylamine to neutralize byproducts . Optimization focuses on temperature control (60–80°C), stoichiometric ratios (1:1.2 molar ratio of amine to acylating agent), and purification via recrystallization (ethanol/methanol). Yield improvements are achieved by monitoring with TLC and adjusting reaction time (4–6 hours) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • IR Spectroscopy : Identifies acetyl C=O stretches (~1650–1680 cm⁻¹) and nitro group vibrations (~1520–1350 cm⁻¹) .
  • NMR : ¹H NMR resolves methyl groups (δ 2.1–2.5 ppm for acetyl and dimethyl substituents) and aromatic protons (δ 7.5–8.5 ppm). ¹³C NMR confirms carbonyl (δ 168–170 ppm) and nitro carbon environments .
  • Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and stability of this compound?

  • Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. For nitroaromatics, electron-withdrawing nitro groups lower LUMO energies, increasing electrophilicity. Absolute hardness (η) and electronegativity (χ) derived from ionization potential (I) and electron affinity (A) quantify stability (η = (I−A)/2) . Simulations align with experimental UV-Vis and cyclic voltammetry data to predict charge-transfer interactions .

Q. What strategies resolve contradictions in synthetic yields or spectroscopic data across studies?

  • Contradiction Analysis :

  • Solvent Effects : Polar solvents (e.g., DMF) may enhance solubility but promote side reactions (e.g., hydrolysis of acetyl groups). Compare yields in dichloromethane vs. THF .
  • Base Selection : Pyridine vs. triethylamine can alter reaction kinetics due to differing nucleophilicities. Kinetic studies (e.g., in situ IR) track intermediate formation .
  • Spectroscopic Discrepancies : Cross-validate using multiple techniques (e.g., X-ray crystallography for structural ambiguity) .

Q. How does the acetyl group influence the compound’s reactivity in substitution or reduction reactions?

  • The acetyl group deactivates the aromatic ring, directing electrophilic substitution to meta/para positions relative to nitro groups. In reductive conditions (e.g., H₂/Pd-C), nitro groups are reduced to amines, while the acetyl group may hydrolyze to an -OH group under acidic or basic conditions. Controlled reduction (e.g., SnCl₂/HCl) selectively targets nitro groups .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound?

  • PPE : Gloves (nitrile), goggles, and lab coats are mandatory due to potential skin/eye irritation.
  • Ventilation : Use fume hoods to avoid inhalation of nitro compound dust.
  • Storage : Keep in airtight containers away from heat/ignition sources (nitroaromatics are shock-sensitive) .

Q. How can researchers design experiments to study the compound’s potential biological interactions?

  • Enzyme Assays : Test inhibition of oxidoreductases (e.g., cytochrome P450) due to nitro group redox activity.
  • Microbial Studies : Evaluate antimicrobial activity against Gram-positive/negative strains via MIC assays, noting structural similarities to imidazolidinedione derivatives .

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